Aida

准备方法

AIDA的制备涉及重组DNA技术。编码this compound的基因被克隆到表达载体中,然后被导入合适的宿主细胞,如大肠杆菌。宿主细胞在最佳条件下培养以表达this compound蛋白。 然后使用亲和色谱等技术纯化蛋白质 .

化学反应分析

AIDA会经历各种化学反应,包括磷酸化和蛋白质-蛋白质相互作用。this compound的磷酸化可以调节其活性以及与其他蛋白质的相互作用。 这些反应中常用的试剂包括三磷酸腺苷(ATP)和特定的激酶 . 这些反应产生的主要产物是磷酸化的this compound及其相互作用的伙伴 .

科学研究应用

作用机制

AIDA通过与轴蛋白结合并破坏轴蛋白同二聚体化来发挥其作用。 这种对轴蛋白介导的JUN激酶激活的抑制拮抗了Wnt/β-连环蛋白非依赖性背侧化途径 . 参与该机制的分子靶标包括轴蛋白和JUN激酶 .

相似化合物的比较

生物活性

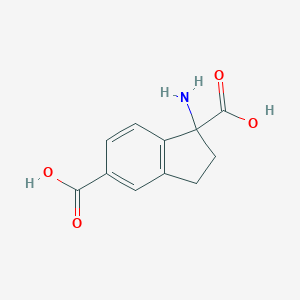

AIDA, chemically known as (RS)-1-Aminoindan-1,5-dicarboxylic acid and identified by CAS number 168560-79-0, is a compound with significant biological activity, particularly as a selective antagonist of group I metabotropic glutamate receptors (mGluRs). This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized as a potent and selective antagonist specifically targeting the mGlu1a receptor subtype. It exhibits no significant effects on group II (mGlu2) or group III (mGlu4) receptors, nor does it affect ionotropic glutamate receptors. Its central nervous system activity has been confirmed following systemic administration in vivo .

Structure-Activity Relationship

The structure of this compound contributes to its pharmacological profile. The compound's ability to selectively inhibit mGlu1a receptors makes it a valuable tool in neuropharmacological research.

Biological Activity Summary

| Biological Activity | Details |

|---|---|

| Target Receptor | mGlu1a |

| Selectivity | Potent antagonist for group I mGluRs, no effect on groups II and III |

| Administration | Systemic administration shows central activity |

| In Vitro Effects | No notable inhibition on ionotropic receptors |

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

- Neuropharmacology : A study by Pellicciari et al. (1995) demonstrated that this compound effectively blocks phospholipase C-linked metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity .

- Behavioral Studies : Research conducted by Nielsen et al. (1997) showed that this compound could block contextual but not cue conditioning in rats, suggesting its role in modulating associative learning processes .

- Cellular Mechanisms : Saitoh et al. (2016) investigated the role of glutamate signaling via mGluR2 in Schwann cell differentiation and proliferation, highlighting how this compound's antagonistic properties can influence glial cell behavior .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of this compound with its target receptors. These studies utilize techniques such as molecular dynamics simulations to elucidate the conformational changes and binding affinities associated with this compound's interaction with mGlu1a.

In Silico Analysis

This compound Iraji et al. conducted a study focusing on the synthesis and biological evaluation of derivatives related to this compound. Their findings indicated that certain synthesized compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

属性

IUPAC Name |

1-amino-2,3-dihydroindene-1,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c12-11(10(15)16)4-3-6-5-7(9(13)14)1-2-8(6)11/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTPKMWNRWCNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870100 | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168560-79-0 | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168560-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoindan-1,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168560790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the AIDA-1 protein interact with its target, and what are the downstream effects?

A1: this compound-1 preferentially binds to the GluN2B subunit of NMDA receptors (NMDARs) and interacts with the adaptor protein Ca2+/calmodulin-dependent serine protein kinase and kinesin KIF17. [] This interaction facilitates the transport of GluN2B-containing NMDARs from the endoplasmic reticulum (ER) to synapses. [] Consequently, this compound-1 regulates NMDAR subunit composition at synapses, influencing synaptic NMDAR function and plasticity. []

Q2: What happens in the absence of this compound-1 protein?

A2: this compound-1 conditional knock-out (cKO) mice exhibit decreased GluN2B-mediated and increased GluN2A-mediated synaptic transmission. [] These mice show reduced GluN2B protein levels and elevated GluN2A levels at hippocampal synaptic junctions. [] Furthermore, NMDAR-dependent plasticity is impaired in this compound-1 cKO mice. []

Q3: What is the significance of this compound-1's role in synaptic NMDAR function?

A3: this compound-1's regulation of GluN2B transport and synaptic NMDAR subunit composition is critical for NMDAR plasticity. [] Dysregulation of this compound-1 function, possibly through genetic factors like ANKS1B mutations, might contribute to neuropsychiatric conditions like schizophrenia by disrupting NMDAR signaling and plasticity. []

Q4: What is the role of the this compound-I adhesin in the pathogenesis of porcine enteric diseases?

A4: this compound-I, primarily found in Escherichia coli, is an adhesin implicated in diffuse adherence. While prevalent in porcine E. coli isolates from diarrheal cases, its exact role in pathogenesis remains unclear. [] Studies using a mutant strain with a partially deleted This compound gene, responsible for encoding this compound-I, revealed that the presence of this compound-I was essential for the development of diarrhea in infected piglets. []

Q5: What is known about the structure of this compound-I and its receptors?

A5: this compound-I is an acidic protein with five isoforms and a molecular weight of 100 kDa, similar to its human counterpart. [] It shows high amino acid homology (78-87%) with the this compound-I adhesin from a human E. coli isolate. [] Research has identified two potential this compound-I binding proteins in porcine intestinal mucus: a 65 kDa protein and a 120 kDa protein. [] The 120 kDa protein potentially matches DNA damage binding protein, splicing factor 3b, and an IgG Fc binding protein. []

Q6: Is proteolytic processing crucial for the functionality of this compound-I?

A6: this compound-I, like many autotransporter proteins, undergoes proteolytic processing after translocation across the outer membrane. [] While the exact cleavage mechanism remains unclear, studies using an uncleavable point mutant of this compound-I revealed no significant difference in adhesion, autoaggregation, biofilm formation, or invasion of epithelial cells compared to the wild-type. [] This suggests that proteolytic processing might not be essential for the functionality of this compound-I. []

Q7: What is this compound in the context of diabetes research?

A7: this compound stands for an interactive educational diabetes simulator, a freeware computer program designed for educational purposes in diabetes management. [, , , ] It allows users to simulate plasma insulin and blood glucose profiles, aiding in understanding diabetes and treatment strategies. [, , , ] this compound has been used in research to evaluate its effectiveness as a teaching tool for patients, healthcare professionals, and students. [, ]

Q8: What is this compound in the context of asteroid impact hazard mitigation?

A8: this compound, short for Asteroid Impact & Deflection Assessment, represents a collaborative project between ESA and NASA to demonstrate asteroid deflection using a kinetic impactor. [, ] The mission targets the binary asteroid Didymos. [, ] The DART (Double Asteroid Redirection Test) spacecraft, developed by NASA, will impact the smaller Didymos secondary, aiming to alter its trajectory. [, ] Meanwhile, ESA's AIM (Asteroid Impact Mission) will rendezvous with Didymos to study the impact's effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。